molecular formula C8H6N2O2 B3138955 Pyrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 474432-61-6

Pyrazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B3138955
CAS No.: 474432-61-6
M. Wt: 162.15 g/mol
InChI Key: SXVVFWMAODMGBM-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold in Heterocyclic Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a core structure in numerous compounds that are significant from a biological and materials science perspective. researchgate.net Its rigid, planar framework is amenable to chemical modifications at various positions, allowing for the fine-tuning of its electronic and steric properties. nih.gov This structural versatility makes the scaffold a valuable pharmacophore in medicinal chemistry. vulcanchem.com

Researchers have extensively investigated derivatives of this scaffold for a range of pharmacological applications. benthamdirect.com The ability to introduce diverse functional groups enables the creation of compounds with specific interactions with biological targets, leading to activities such as kinase inhibition and dopamine (B1211576) binding. benthamdirect.comresearchgate.net The pyrazolo[1,5-a]pyridine moiety is a key structural component in several drug molecules, including KC-764, FAUC-213, and Ibudilast. researchgate.net Beyond pharmaceuticals, the photophysical properties of these compounds make them candidates for use in materials science, such as in the development of novel dyes and electronic materials. researchgate.net

Historical Context of Pyrazolo[1,5-a]pyridine Research

The study of pyrazolo[1,5-a]pyridines dates back to the mid-20th century, with the first report on this heterocyclic system appearing in 1948. researchgate.net Early research primarily concentrated on establishing synthetic routes and understanding the fundamental chemical reactivity of the fused ring system. nih.gov

Over the subsequent decades, the focus of research expanded significantly as the pharmacological potential of pyrazolo[1,5-a]pyridine derivatives became more apparent. nih.gov A growing body of work has been dedicated to developing novel and efficient synthetic strategies, including one-pot reactions and cycloaddition processes, to generate a wide array of substituted analogs. researchgate.netorganic-chemistry.org This has allowed for comprehensive structure-activity relationship (SAR) studies, solidifying the scaffold's importance in modern drug discovery and development programs. nih.gov

Overview of Pyrazolo[1,5-a]pyridine-6-carboxylic Acid as a Key Research Target

This compound is a specific derivative that has garnered attention as a crucial intermediate in organic synthesis. The presence of the carboxylic acid functional group at the 6-position provides a reactive handle for further chemical transformations. This allows the compound to serve as a versatile building block for the synthesis of more complex molecules with tailored properties.

The carboxylic acid moiety can readily undergo reactions such as esterification, amidation, and reduction, enabling its incorporation into larger, more elaborate structures. vulcanchem.com This strategic functionalization is essential for developing new pharmaceutical candidates, agrochemicals, and advanced materials. sgtlifesciences.comchemimpex.com The synthesis of this compound and its analogs, such as the 2-methyl derivative, is a key step in creating libraries of compounds for biological screening and materials testing. chemicalbook.comgoogle.com

Compound Data

The following table provides key identifiers for the subject compound.

Identifier Value
Compound Name This compound
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVVFWMAODMGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272603
Record name Pyrazolo[1,5-a]pyridine-6-carboxylic acid
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Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474432-61-6
Record name Pyrazolo[1,5-a]pyridine-6-carboxylic acid
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Record name Pyrazolo[1,5-a]pyridine-6-carboxylic acid
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Record name pyrazolo[1,5-a]pyridine-6-carboxylic acid
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Synthetic Methodologies for Pyrazolo 1,5 a Pyridine 6 Carboxylic Acid and Its Analogs

Foundational Synthetic Routes for the Pyrazolo[1,5-a]pyridine (B1195680) Core

The construction of the fundamental pyrazolo[1,5-a]pyridine skeleton can be achieved through several strategic approaches. The most prevalent methods involve cycloaddition reactions, cyclocondensation processes, and intramolecular rearrangements.

A primary and widely utilized route for synthesizing the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides, which act as 1,3-dipoles, with various dipolarophiles such as alkenes or alkynes. nih.govnih.gov This method is valued for its efficiency in constructing the fused heterocyclic system.

The reaction can be facilitated by various catalytic systems. For instance, a cascade process involving a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization has been developed for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines from N-iminopyridinium ylides and alkenyl iodides. acs.org Another approach employs Rh(III) catalysis for a C-H diamidation and subsequent intramolecular cyclization of N-iminopyridinium ylides with dioxazolones. acs.orgacs.org Furthermore, oxidative [3+2] cycloaddition reactions of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins can proceed under metal-free conditions. organic-chemistry.org In some cases, the [3+2] cycloaddition can proceed as a catalyst-free concerted reaction. nih.gov The versatility of N-iminopyridinium ylides is highlighted by their dual function as both a 1,3-dipole and a nitrogen source in reactions with ynals to produce cyanated pyrazolo[1,5-a]pyridines. rsc.org

Catalyst/MediatorReactantsReaction TypeReference
PdBr₂ / AgOBzN-iminopyridinium ylide, Alkenyl iodideCascade Alkenylation/Cyclization acs.org
Rh(III)N-iminopyridinium ylide, DioxazoloneC-H Diamidation/Intramolecular Cyclization acs.org
PIDAN-aminopyridinium ylide, Electron-deficient alkeneRegioselective Cycloaddition organic-chemistry.org
None (Thermal)1-amino-2-iminopyridine, Acetylene (B1199291) derivativeConcerted [3+2] Cycloaddition nih.gov

An alternative foundational strategy involves the reaction of aminopyrazoles with 1,3-biselectrophilic partners. nih.gov This method builds the pyridine (B92270) portion of the fused ring system onto a pre-existing pyrazole (B372694) core. A frequently employed approach is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a dinucleophile, reacting with the two electrophilic centers of the 1,3-biselectrophile to form the six-membered ring after cyclization and dehydration. nih.gov

The reaction can proceed under acidic or basic conditions and may be facilitated by catalysts. nih.gov The choice of the 1,3-biselectrophile is critical as it dictates the substitution pattern on the newly formed pyridine ring. nih.gov Examples of 1,3-biselectrophiles used in these syntheses include 1,3-dicarbonyl compounds, β-enaminones, and α,β-unsaturated ketones. researchgate.netmdpi.com The reaction with α,β-unsaturated ketones proceeds via an initial Michael addition of the aminopyrazole. mdpi.com

1,3-Biselectrophile TypeExampleResulting Ring SystemReference
β-Dicarbonyl CompoundDiethyl malonatePyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov
β-EnaminoneVarious aryl-substituted enaminones2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidines researchgate.net
α,β-Unsaturated KetoneChalconeSubstituted 1H-pyrazolo[3,4-b]pyridines mdpi.com

Intramolecular reactions provide another pathway to the pyrazolo[1,5-a]pyridine skeleton. These methods often involve the formation of a key intermediate that subsequently undergoes a ring-closing reaction. nih.gov For example, the synthesis of these compounds has been achieved through the intramolecular cyclizations of transient nitrenes and ethynylpyridines. nih.gov Additionally, Rh(III)-catalyzed reactions of N-iminopyridinium ylides can be tuned to favor an intramolecular cyclization pathway by adjusting the solvent and temperature. acs.org These intramolecular strategies can offer unique substitution patterns that may be difficult to access through intermolecular routes.

Targeted Synthesis of Pyrazolo[1,5-a]pyridine-6-carboxylic Acid

While the foundational routes build the core structure, the synthesis of a specifically substituted derivative like this compound requires a more targeted approach. This typically involves either late-stage functionalization of the pre-formed core or carrying the required functional group (or a precursor) through the synthesis.

A common and straightforward method for obtaining carboxylic acids is the hydrolysis of their corresponding ester precursors. This reaction, often referred to as saponification when carried out under basic conditions, is a fundamental transformation in organic synthesis. For the synthesis of this compound, a this compound ethyl ester can be hydrolyzed. google.com

This transformation can be achieved using either acidic or basic conditions. google.com A representative procedure involves treating the ester with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), followed by acidification to protonate the resulting carboxylate salt and yield the final carboxylic acid.

PrecursorReagentsConditionsProductReference
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester1. NaOH (2N) 2. Acetic Acid1. Room Temperature, 1 hr 2. WorkupPyrazolo[1,5-a]pyrimidine-6-carboxylic acid chemicalbook.com

Note: The reference demonstrates the hydrolysis on a pyrazolo[1,5-a]pyrimidine (B1248293) core, a reaction directly analogous to that for the pyrazolo[1,5-a]pyridine system.

An alternative strategy involves starting with an appropriately substituted pyridine and constructing the pyrazole ring onto it. This approach is particularly useful when the desired substitution pattern on the pyridine ring is readily available from commercial sources.

A general sequence for this approach begins with a substituted pyridine. ciac.jl.cn This pyridine is first converted into an N-aminopyridinium salt by reacting it with an aminating agent such as hydroxylamine-O-sulfonic acid. ciac.jl.cn This N-aminopyridinium salt can then undergo a [3+2] cycloaddition reaction with a suitable three-carbon synthon, like an ethyl propiolate, to form the pyrazolo[1,5-a]pyridine core with an ester group at the desired position. ciac.jl.cn The final step to obtain the target this compound would be the hydrolysis of the ester group, as described in the previous section. This multistep sequence offers a high degree of flexibility in accessing a variety of substituted pyrazolo[1,5-a]pyridine carboxylic acids. ciac.jl.cn

Advanced and Catalytic Synthetic Approaches

Advanced catalytic methods provide powerful tools for the construction of the pyrazolo[1,5-a]pyridine core and the introduction of diverse functional groups. These approaches often involve transition metal catalysis, which enables the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis and functionalization of the pyrazolo[1,5-a]pyridine scaffold. The Suzuki-Miyaura coupling, for instance, is a versatile method for creating carbon-carbon bonds. While direct synthesis of the carboxylic acid at the 6-position via Suzuki coupling is less commonly reported, this reaction is widely used to introduce aryl or other substituents at various positions on the heterocyclic core, which can then be further functionalized. For the structurally related pyrazolo[1,5-a]pyrimidine system, the Suzuki reaction has been successfully employed. For example, 2-methyl-pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using Suzuki coupling conditions with boronic acid pinacol (B44631) esters and a palladium catalyst to introduce various substituents. nih.gov

The Buchwald-Hartwig amination, another key palladium-catalyzed reaction, is utilized to form carbon-nitrogen bonds, enabling the introduction of amino groups that can be precursors to other functionalities or are integral to the biological activity of the final molecule. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of Related Heterocycles

Reaction TypeReactantsCatalyst/ReagentsProductYield
Suzuki Coupling5-chloro-pyrazolo[1,5-a]pyrimidine derivative, indole-4-boronic acid pinacol esterTetrakis(triphenylphosphino)palladium(0), 2M aq Na₂CO₃, DMEBenzyl masked alcohol derivative83%
Buchwald-Hartwig Amination5-chloro-pyrazolo[1,5-a]pyrimidine derivative, benzimidazolesPalladium catalystSubstituted pyrazolo[1,5-a]pyrimidines34-93%

Copper-mediated reactions offer an efficient pathway to construct the pyrazolo[1,5-a]pyridine ring system through oxidative C-C and N-N bond formation. rsc.org A notable example is the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates under mild conditions. rsc.orgresearchgate.net This approach is applicable to a variety of pyridyl esters and benzonitriles, with better yields often observed with electron-withdrawing substituents on the benzonitrile. rsc.org Another copper-mediated cyclization involves the reaction of enediynones with hydrazine (B178648), followed by the addition of copper chloride, to produce 2,7-disubstituted pyrazolo[1,5-a]pyridines in good yields. rsc.org These methods provide a direct route to functionalized pyrazolo[1,5-a]pyridines, which could be precursors to the desired carboxylic acid derivatives.

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for forming C-C bonds directly from two C-H bonds. In the context of pyrazolo[1,5-a]pyridine synthesis, an efficient method involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of β-ketoesters and β-diketones with N-amino-2-iminopyridines. nih.govacs.orgresearchgate.net This catalyst-free approach offers a green and efficient route to uniquely substituted pyrazolo[1,5-a]pyridines. nih.govacs.orgresearchgate.net For instance, the reaction of N-amino-2-imino-pyridine with ethyl acetoacetate (B1235776) in ethanol (B145695) containing acetic acid under an oxygen atmosphere yields 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. nih.govacs.org

Palladium-catalyzed intramolecular CDC reactions have also been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines, providing a practical approach from easily available substrates under mild conditions. acs.org Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyridines with various five-membered heteroarenes has been achieved using silver acetate (B1210297) as an oxidant, demonstrating the versatility of this approach for further functionalization. rsc.org

Table 2: Examples of Cross-Dehydrogenative Coupling Reactions

ReactantsPromoter/CatalystConditionsProductYield
N-amino-2-imino-pyridine, Ethyl acetoacetateAcetic acid, O₂Ethanol, 130 °C, 18 h7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester94%
N-amino-2-imino-pyridine, Ethyl benzoylacetateAcetic acid, O₂Ethanol, 130 °C, 18 h7-Amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester82%

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com This approach is advantageous for building molecular diversity and complexity in a convergent manner. While specific MCRs for the direct synthesis of this compound are not extensively documented, MCRs are widely used to generate the core pyrazolo[1,5-a]pyrimidine scaffold. nih.govresearchgate.net For example, a four-component reaction of (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can yield highly substituted pyrazole derivatives which are precursors to fused systems. mdpi.com The development of MCRs for the direct assembly of the pyrazolo[1,5-a]pyridine ring with a carboxylic acid or ester functionality at the 6-position remains an area of interest.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyridines to minimize environmental impact. nih.gov Key strategies include the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction methods.

The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic solvent has been demonstrated for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from the condensation of chalcones with 5-aminopyrazoles, resulting in excellent yields and shorter reaction times. jocpr.com Water has also been explored as a green solvent, often leading to improved reaction rates and selectivities. nih.gov

Catalyst-free approaches, such as the aforementioned acetic acid and oxygen-promoted CDC reactions, contribute to the sustainability of the synthesis by avoiding the use of heavy metals. nih.govacs.org Furthermore, solvent-free reactions, often assisted by microwave irradiation, represent a significant advancement in green synthesis, offering accelerated reaction times and high yields for pyrazolo[1,5-a]pyrimidine synthesis. nih.gov A patent for the synthesis of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid describes a process that starts from 3,3-dialkoxy propionate, which undergoes a ring closure reaction with 3-methyl-5-aminopyrazole, followed by hydrolysis to yield the final carboxylic acid. google.com

Sonochemical Synthetic Modalities

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for accelerating reactions and improving yields, often under milder conditions than conventional heating. A highly efficient and convenient one-pot sonochemical synthetic strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines. acs.orgnih.gov This method involves the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with dialkyl acetylenedicarboxylates or other dipolarophiles under catalyst-free conditions. acs.orgnih.gov

The use of ultrasound provides a green and efficient energy source. For example, the reaction of 1-amino-2-iminopyridine derivatives with acetylene derivatives in acetonitrile (B52724) can be completed in just 20 minutes at 85 °C under sonication, compared to 3 hours of conventional refluxing. acs.org This sonochemical approach not only accelerates the reaction but also leads to very good to excellent yields of the desired pyrazolo[1,5-a]pyridine derivatives. acs.org Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved in as little as 5 minutes using ultrasonic irradiation. researchgate.net

Table 3: Comparison of Thermal vs. Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

ReactantsMethodTimeTemperatureYield
1-amino-2-iminopyridine derivative + Dimethyl acetylenedicarboxylateThermal Heating (Reflux)3 hours85 °CGood
Sonication20 minutes85 °CExcellent (up to 95%)

Control of Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis

The regioselective synthesis of substituted pyrazolo[1,5-a]pyridines presents a significant challenge in synthetic organic chemistry, yet it is crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science. sci-hub.seacs.orgacs.org The control over the placement of substituents on the heterocyclic core is paramount as it directly influences the molecule's biological activity and physicochemical properties. nih.gov Various methodologies have been developed to address this challenge, focusing on the strategic choice of precursors, reaction conditions, and catalytic systems to direct the formation of the desired regioisomer.

The traditional and most common approach to synthesizing the pyrazolo[1,5-a]pyridine scaffold involves the 1,3-dipolar cycloaddition between an N-aminopyridinium salt and an alkyne. sci-hub.seacs.org However, a significant drawback of this method is the potential lack of regiocontrol, especially when using asymmetrically substituted N-aminopyridinium salts, which often results in a mixture of regioisomers. sci-hub.seacs.org This lack of selectivity can complicate purification processes and limit the accessibility of specific analogs, prompting investigations into more controlled synthetic routes. acs.org

Recent advancements have led to several strategies that offer high levels of regioselectivity. These methods often rely on modifying the precursors or employing specific catalytic or mediating agents to govern the cyclization pathway.

One effective strategy involves the condensation of substituted pyridin-2-ylacetates with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a key enamine intermediate. This intermediate can then be treated with an aminating agent like O-(mesitylsulfonyl)hydroxylamine to regioselectively produce 3-substituted pyrazolo[1,5-a]pyridines in high yields. researchgate.net This approach provides a reliable route to a specific regioisomer by pre-defining the connectivity of the atoms that will form the pyrazole ring.

Another powerful technique is the [3+2] annulation-aromatization reaction. A protocol mediated by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) for the reaction of N-aminopyridines with α,β-unsaturated compounds has been developed. nih.gov This method provides multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high and predictable regioselectivity. nih.gov Mechanistic studies suggest that TEMPO acts as both a Lewis acid and an oxidant in this transformation. nih.gov Similarly, hypervalent iodine reagents such as phenyliodine diacetate (PIDA) can mediate regioselective cycloadditions of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org

The choice of metal catalyst and oxidant can also dictate the regiochemical outcome. For instance, a copper-promoted oxidative [3+2]-annulation of in situ generated pyridinium (B92312) imines with nitroalkenes has been shown to be highly regioselective. researchgate.net This transformation is particularly useful for introducing specific functionalities at the 3-position, providing efficient access to 3-fluoro- and 3-nitro-pyrazolo[1,5-a]pyridines. researchgate.net The reaction tolerates a broad scope of substrates, including both electron-rich and electron-deficient nitroalkenes. researchgate.net

The influence of substituents on the starting materials is a critical factor in directing regioselectivity. Research has shown that both electron-withdrawing and electron-donating groups on the pyridine ring are generally well-tolerated in these regioselective syntheses, allowing for the creation of a diverse library of analogs. sci-hub.seacs.org In the synthesis of related pyrazolo[1,5-a]pyrimidines, the substituents on the carbonyl group of β-diketone precursors have been shown to control the regioselectivity of the reaction. nih.gov This principle of substituent-directed cyclization is a cornerstone of achieving regiochemical control.

The table below summarizes selected regioselective methods for the synthesis of substituted pyrazolo[1,5-a]pyridines.

Method Precursors Reagent/Catalyst Product Type Key Feature
Enamine Intermediate PathwayMethylpyridin-2-ylacetate, DMF-DMAO-(mesitylsulfonyl)hydroxylamine3-Substituted Pyrazolo[1,5-a]pyridinesForms a key enamine intermediate to ensure regioselectivity. researchgate.net
TEMPO-Mediated AnnulationN-Aminopyridines, α,β-Unsaturated CompoundsTEMPOMultisubstituted Pyrazolo[1,5-a]pyridinesHigh and predictable regioselectivity; TEMPO acts as a Lewis acid and oxidant. nih.gov
Copper-Promoted AnnulationAminopyridinium Salts, NitroalkenesCu(OAc)₂·H₂O3-Fluoro- and 3-Nitro-Pyrazolo[1,5-a]pyridinesProvides regioselective access to specific 3-substituted derivatives. researchgate.net
PIDA-Mediated CycloadditionN-Aminopyridinium Ylides, Electron-deficient AlkenesPhenyliodine Diacetate (PIDA)Multifunctionalized Pyrazolo[1,5-a]pyridinesEffective for regioselective synthesis under facile conditions. organic-chemistry.org

The development of these divergent and regioselective synthetic strategies is crucial for advancing drug discovery programs, as it allows for the systematic and efficient exploration of the structure-activity relationships of the pyrazolo[1,5-a]pyridine scaffold. sci-hub.seacs.org Confirmation of the specific regiochemistry of the synthesized products is typically achieved through analytical techniques such as NMR spectroscopy and X-ray crystallography. nih.govacs.org

Chemical Transformations and Derivatization of Pyrazolo 1,5 a Pyridine 6 Carboxylic Acid

The pyrazolo[1,5-a]pyridine (B1195680) scaffold is a privileged structure in medicinal chemistry, and its derivatization is key to modulating biological activity. Pyrazolo[1,5-a]pyridine-6-carboxylic acid offers two primary sites for chemical modification: the carboxylic acid group at the C6-position and the heterocyclic core itself. These sites allow for a diverse range of chemical transformations, leading to the generation of extensive compound libraries for drug discovery and materials science.

Spectroscopic and Crystallographic Characterization of Pyrazolo 1,5 a Pyridine 6 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including pyrazolo[1,5-a]pyridine (B1195680) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In ¹H NMR spectra of pyrazolo[1,5-a]pyridine derivatives, the protons on the heterocyclic core exhibit characteristic chemical shifts. For instance, in a series of 7-amino-6-cyano-2-methyl-5-arylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esters, the amino group protons (NH₂) typically appear as a broad singlet around δ 8.0-8.3 ppm. acs.org The chemical shifts of other protons on the pyridine (B92270) and pyrazole (B372694) rings are influenced by the nature and position of various substituents. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the hybridization and electronic environment of each carbon atom. For example, the carbon of the cyano group (CN) in cyano-substituted pyrazolo[1,5-a]pyridines is typically observed around δ 116 ppm, while the carbonyl carbon (CO) of an ester group appears further downfield, around δ 162-163 ppm. acs.org The carbons of the fused ring system resonate in the aromatic region, with their precise shifts determined by the electronic effects of the attached substituents. acs.orgresearchgate.net Two-dimensional NMR experiments, such as COSY and HETCOR, are often employed to definitively assign all proton and carbon resonances. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazolo[1,5-a]pyridine Derivative Data for 7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester acs.org

Atom/Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
NH₂8.11 (s, 2H)-
CH₃ (tolyl)2.38 (s, 3H)20.8
CH₃ (at C2)2.58 (s, 3H)14.3
OCH₂CH₃4.25 (q, J = 7.2 Hz, 2H)59.5
OCH₂CH₃1.29 (t, J = 7.2 Hz, 3H)14.2
Pyridine Ring H7.11 (s, 1H)-
Aryl Ring H7.32 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H)-
CN-116.6
CO-162.9
Ring Carbons-75.3, 102.0, 103.6, 128.2, 129.2, 134.7, 138.7, 142.3, 143.2, 147.9, 155.9

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are valuable tools for identifying the functional groups present in a molecule. These techniques measure the vibrational frequencies of bonds, which are characteristic of specific functional groups.

For Pyrazolo[1,5-a]pyridine-6-carboxylic acid and its derivatives, the IR spectrum provides clear evidence for the key functional groups. The carboxylic acid O-H stretch appears as a very broad band, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is observed as a strong, sharp peak between 1725 and 1700 cm⁻¹. acs.org In derivatives such as amides or esters, the C=O stretch will appear at different frequencies. For example, in various ester derivatives of pyrazolo[1,5-a]pyridines, the carbonyl (CO) stretch is found in the range of 1703-1720 cm⁻¹. acs.org

Other characteristic peaks for substituted pyrazolo[1,5-a]pyridines include the N-H stretching vibrations for amino groups (typically two bands in the 3500-3300 cm⁻¹ region) and the sharp C≡N stretch for cyano groups around 2210-2220 cm⁻¹. acs.org The C=C and C=N stretching vibrations of the aromatic rings are found in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for Pyrazolo[1,5-a]pyridine Derivatives acs.org

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amino (NH₂)N-H Stretch3300 - 3500
Carboxylic Acid (COOH)O-H Stretch2500 - 3300 (broad)
Carboxylic Acid/Ester (C=O)C=O Stretch1700 - 1725
Cyano (C≡N)C≡N Stretch2210 - 2220
Aromatic RingsC=C and C=N Stretch1450 - 1600

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

For pyrazolo[1,5-a]pyridine derivatives, techniques like Electrospray Ionization (ESI) are commonly used. nih.govchemicalbook.com In ESI-MS, the molecule is typically observed as a protonated molecular ion [M+H]⁺. chemicalbook.comresearchgate.net The measured mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight of the synthesized compound. For example, the parent Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a molecular weight of 163.13 g/mol , and its ESI-MS spectrum would be expected to show a prominent peak at m/z 163.9 (or close to it, representing [M+H]⁺). chemicalbook.com

HRMS is crucial for confirming the elemental composition. By measuring the m/z value to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. For instance, HRMS (EI) analysis of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester would show a calculated m/z for C₁₉H₁₆N₄O₂ (M⁺) which can be compared to the experimentally found value to confirm the structure. acs.org

Table 3: Mass Spectrometry Data for Selected Pyrazolo[1,5-a]pyridine Derivatives acs.org

CompoundIonization MethodObserved Ion (m/z)Formula
7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterEI334 (M⁺), 335 (M⁺+1)C₂₀H₁₈N₄O₂
7-Amino-5-(4-bromophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterEI398 (M⁺), 400 (M⁺+2)C₁₉H₁₅BrN₄O₂
7-Amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl esterEI334 (M⁺), 335 (M⁺+1)C₂₀H₁₈N₄O₂

X-ray Single-Crystal Diffraction Analysis

For novel pyrazolo[1,5-a]pyridine derivatives, obtaining a single crystal suitable for X-ray analysis provides unequivocal proof of the structure, including the connectivity of atoms and the stereochemistry. acs.org The analysis reveals that the pyrazolo[1,5-a]pyrimidine (B1248293) ring system is essentially planar. researchgate.net The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds (e.g., O–H···O, C–H···N) and π-π stacking, which influence the macroscopic properties of the material. researchgate.netnih.gov For example, in the crystal structure of some derivatives, molecules can be associated through C—H⋯N hydrogen bonds to form specific arrangements like ribbons. researchgate.net

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and empirical formula.

For example, for a derivative like 5-methylpyrazolo[1,5-a]pyrimidine, the elemental analysis would be reported as: Calculated for C₇H₇N₃: C, 63.14; H, 5.30; N, 31.56. Found: C, 63.26; H, 5.21; N, 31.27. researchgate.net Such results, typically within ±0.4% of the theoretical values, confirm the elemental composition of the synthesized molecule. researchgate.netlongdom.org

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyridine 6 Carboxylic Acid Analogs

Critical Role of the Carboxylic Acid Group in Ligand-Target Interactions

The carboxylic acid moiety at the 6-position of the pyrazolo[1,5-a]pyridine (B1195680) scaffold is a crucial functional group for mediating interactions with biological targets, primarily through the formation of hydrogen bonds and salt bridges. The significance of this group is often highlighted when it is replaced with other functional groups, such as a methyl ester, which typically leads to a notable decrease or complete loss of biological activity. This loss of potency underscores the essential role of the carboxylic acid in anchoring the ligand within the target's binding site. nih.gov

In the context of kinase inhibition, for example, the carboxylate group can form strong polar interactions, including salt bridges with conserved lysine (B10760008) residues and hydrogen bonds with glutamate (B1630785) residues within the active site. These interactions are fundamental for the high-affinity binding and selectivity of the inhibitor. nih.gov The planar, rigid framework of the fused pyrazolo[1,5-a]pyridine ring system properly orients the critical carboxylic acid group to engage with key amino acid residues, thereby facilitating potent inhibition. nih.gov

Positional and Electronic Effects of Substituents on the Pyrazolo[1,5-a]pyridine Scaffold

The biological activity of pyrazolo[1,5-a]pyridine derivatives is significantly influenced by the nature, position, and electronic properties of various substituents on the fused ring system. nih.gov SAR studies have demonstrated that modifications at different positions can modulate potency, selectivity, and pharmacokinetic properties.

For instance, in the development of kinase inhibitors, substitutions at the 3- and 5-positions have been extensively explored. nih.gov The introduction of aryl groups at the C3-position and various amine-containing moieties at the C5-position can be critical for potency. The substituent at the 5-position, in particular, has been shown to be vital for establishing key hydrogen bonding interactions with aspartate residues in the kinase hinge region. nih.gov The length and nature of the linker attaching this substituent are also crucial; a shorter linker can lead to a complete loss of potency, suggesting that the substituent at position 5 may be more critical than the one at position 3 for activity against certain targets. nih.gov

Below is a data table summarizing the effects of various substitutions on the activity of pyrazolo[1,5-a]pyrimidine (B1248293) analogs, a closely related scaffold, which provides insights applicable to the pyrazolo[1,5-a]pyridine core.

Compound SeriesPosition(s) ModifiedSubstituent TypeObserved Effect on ActivityReference
Pim-1 Kinase Inhibitors5-positionAmino-containing moieties (e.g., trans-1,4-diaminocyclohexane)Potent inhibition; maintains key hydrogen bonds. nih.gov
Pim-1 Kinase Inhibitors5-positionHydroxyl, ether, or sulfone groupsSlightly reduced potency compared to amino groups. nih.gov
Trk Kinase Inhibitors5-position2,5-difluorophenyl-substituted pyrrolidine (B122466)Significantly increased Trk inhibition activity. mdpi.com
Trk Kinase InhibitorsGeneral ScaffoldFluorine incorporationEnhanced interactions with Asn655 residue. mdpi.com
Trk Kinase InhibitorsGeneral ScaffoldAddition of a morpholine (B109124) groupImproved selectivity by reducing off-target effects. mdpi.com
PI3Kδ Inhibitors2-positionFunctionalization with various cyclic aminesModulated potency and selectivity against PI3K isoforms. mdpi.com

Application of Matched Molecular Pair Analysis in SAR Optimization

Matched molecular pair analysis (MMPA) is a powerful computational technique used in medicinal chemistry to guide the optimization of lead compounds. This method analyzes the effects of small, discrete structural changes on molecular properties, such as biological activity, solubility, or metabolic stability. By comparing pairs of molecules that differ only by a single, well-defined structural transformation (e.g., changing a hydrogen atom to a chlorine atom), chemists can identify which modifications are most likely to improve the desired properties of a compound series.

This systematic approach allows for the generation of clear, data-driven SAR rules. For example, MMPA can reveal that converting a terminal phenyl ring to a pyridine (B92270) ring consistently improves solubility by a certain factor without compromising potency. This information helps prioritize the synthesis of new analogs that have a higher probability of success, thereby accelerating the drug discovery process.

While the application of MMPA is a widespread and valuable strategy in drug design for scaffolds like pyrazolo[1,5-a]pyridines, specific, detailed examples of its application to Pyrazolo[1,5-a]pyridine-6-carboxylic acid analogs are not extensively detailed in the reviewed literature. However, the principles of MMPA are routinely applied to optimize such scaffolds by systematically exploring substitutions at various positions to fine-tune their pharmacological profiles.

Computational Chemistry and Molecular Modeling of Pyrazolo 1,5 a Pyridine Systems

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and properties of molecules. These calculations can provide insights into molecular stability, reactivity, and spectroscopic properties.

A thorough literature search did not yield any studies that have performed DFT or other quantum chemical calculations specifically on Pyrazolo[1,5-a]pyridine-6-carboxylic acid. Consequently, there is no available data on its optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, or other calculated quantum chemical parameters. Such studies are prevalent for the pyrazolo[1,5-a]pyrimidine (B1248293) core, but not for the specific pyridine-based compound of interest.

Advanced Research Applications and Future Perspectives in Pyrazolo 1,5 a Pyridine Chemistry

Scaffold Optimization for Targeted Research Objectives

The optimization of the pyrazolo[1,5-a]pyridine (B1195680) scaffold is a critical endeavor in medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, revealing how chemical modifications at various positions on the heterocyclic core influence biological activity. researchgate.net For derivatives of the pyrazolo[1,5-a]pyridine-6-carboxylic acid, the carboxylic acid group at the C-6 position is a key feature, offering a handle for further chemical modification, such as the formation of amides and esters, to modulate interaction with biological targets.

Systematic optimization of related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds has led to compounds with low nanomolar antagonistic potency against targets like the aryl hydrocarbon receptor (AHR). rsc.org For instance, the strategic introduction of substituents on the pyrazole (B372694) and pyridine (B92270) rings can significantly alter the compound's electronic and steric properties, thereby fine-tuning its binding affinity and selectivity for a specific protein. nih.govresearchgate.net In the context of kinase inhibition, modifications such as adding a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position or an amide bond at the third position have been shown to dramatically increase inhibitory activity against targets like Tropomyosin Receptor Kinase A (TrkA). mdpi.com These principles of scaffold optimization are directly applicable to this compound, guiding the rational design of new derivatives for specific research objectives.

Table 1: Examples of Scaffold Optimization Strategies and Their Effects

Scaffold ModificationTargeted Objective/EffectRelevant Target ExampleReference
Introduction of an amide bond at C-3Enhanced inhibitory activityTrkA Kinase mdpi.com
Substitution with 2,5-difluorophenyl-substituted pyrrolidine at C-5Increased Trk inhibition activityTrk Kinase mdpi.com
Incorporation of a morpholine (B109124) groupImproved selectivity by reducing off-target effectsTrk Kinase mdpi.com
Systematic optimization of substituentsAchieved low nanomolar antagonistic potencyAryl Hydrocarbon Receptor (AHR) rsc.org

Exploration of Molecular Targets and Mechanism-Based Studies (e.g., Kinase Inhibition)

The pyrazolo[1,5-a]pyridine core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, particularly protein kinases. nih.govnih.gov These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.govrsc.org Derivatives of this scaffold have been identified as potent inhibitors of numerous kinases, including Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), RET kinase, C-Src Tyrosine Kinase (CSK), Phosphoinositide 3-kinases (PI3K), and others such as EGFR, B-Raf, and MEK. nih.govmdpi.comnih.gov

Mechanism-based studies reveal that pyrazolo[1,5-a]pyridine and its isostere, pyrazolo[1,5-a]pyrimidine, often function as ATP-competitive inhibitors. nih.govresearchgate.net Their structure mimics the purine (B94841) core of ATP, allowing them to bind to the ATP-binding pocket of kinases. nih.gov For example, the N1 atom of the pyrazolo[1,5-a]pyrimidine core can form a critical hydrogen bond with hinge region residues of the kinase, such as Met592 in TrkA, which is essential for binding affinity. mdpi.com Similarly, in PI3Kδ inhibitors, a morpholine substituent on the pyrazolo[1,5-a]pyrimidine ring forms a crucial hydrogen bond with the hinge-region amino acid Val-828. nih.govmdpi.com The recently approved RET kinase inhibitor, selpercatinib, features a pyrazolo[1,5-a]pyridine core that is fundamental to its mechanism of action. nih.gov Beyond kinases, this scaffold has been optimized to develop antagonists for other important targets, such as the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor involved in immune regulation. rsc.org

Table 2: Selected Molecular Targets of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives

Molecular TargetCompound ClassTherapeutic AreaReference
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC)Pyrazolo[1,5-a]pyrimidineCancer mdpi.com
RET KinasePyrazolo[1,5-a]pyridineCancer (NSCLC, Thyroid) nih.gov
Phosphoinositide 3-kinase δ (PI3Kδ)Pyrazolo[1,5-a]pyrimidineInflammatory Diseases nih.govmdpi.com
Aryl Hydrocarbon Receptor (AHR)Pyrazolo[1,5-a]pyrimidineCancer Immunology rsc.org
C-Src Tyrosine Kinase (CSK)Pyrazolo[1,5-a]pyridineImmuno-oncology nih.gov
Cyclooxygenase-2 (COX-2)Pyrazolo[1,5-a]pyrimidineInflammation researchgate.net

Development of Novel Ligands and Chemical Probes

Beyond therapeutic applications, pyrazolo[1,5-a]pyridine derivatives, including those based on the 6-carboxylic acid structure, are valuable tools in chemical biology. Their intrinsic photophysical properties make them excellent candidates for the development of novel fluorophores and chemical probes. nih.govnih.gov These probes are crucial for visualizing and studying dynamic biological processes within living cells. researchgate.net

A pyrazolo[1,5-a]pyridine carboxylic acid derivative has been successfully developed as a fluorescent pH probe for detecting pH in acidic cellular environments. nih.gov This probe demonstrated a high quantum yield, rapid response time (less than 10 seconds), and high selectivity, making it a powerful tool for imaging acidic organelles. nih.gov Researchers have also discovered a novel fluorescent core called fluoremidine, based on a pyrazolo[1,5-a]pyridine-fused pyrimidine, which was used to design a probe for visualizing lipid droplets in living cells. researchgate.netrsc.org The development of such probes relies on the tunable photophysical properties of the scaffold, which can be modulated by introducing electron-donating or electron-withdrawing groups to shift absorption and emission wavelengths. unito.itrsc.org The carboxylic acid moiety in this compound provides a convenient attachment point for linking the fluorophore to other molecules, enabling the creation of targeted probes for specific proteins or cellular components.

Future Directions in Synthetic Innovation and Functionalization

The continued exploration of pyrazolo[1,5-a]pyridine chemistry depends heavily on the development of innovative and efficient synthetic methodologies. mdpi.com Traditional synthesis often involves the cyclocondensation of N-aminopyridines with 1,3-dicarbonyl compounds. nih.govacs.org While effective, future research is focused on creating more sustainable, atom-economical, and regioselective methods. acs.org

Promising future directions include:

Advanced Cyclization Strategies: The development of novel one-pot, multi-component, and microwave-assisted reactions can significantly enhance the speed and yield of pyrazolo[1,5-a]pyridine synthesis while reducing environmental impact. nih.govmdpi.com

Cross-Dehydrogenative Coupling (CDC) Reactions: The use of green oxidants like molecular oxygen (O2) in CDC reactions offers an efficient and environmentally friendly way to construct the pyrazolo[1,5-a]pyridine core from simple precursors. acs.org

Novel Functionalization Techniques: Post-synthesis functionalization is key to creating diverse compound libraries. researchgate.netmdpi.com Future work will likely focus on late-stage C-H functionalization, which allows for the direct introduction of functional groups onto the pre-formed heterocyclic core. mdpi.com This avoids lengthy de novo synthesis for each new derivative. Palladium-catalyzed cross-coupling reactions will also continue to be a vital tool for introducing structural diversity. nih.govresearchgate.net

Green Chemistry Approaches: There is a growing emphasis on using water as a solvent, developing catalyst-free reactions, and designing processes with simple work-up procedures to align with the principles of green chemistry. nih.govacs.org

These synthetic innovations will be crucial for expanding the chemical space around the this compound core, enabling the discovery of new ligands, probes, and therapeutic candidates with enhanced properties. rsc.orgmdpi.com

Q & A

What are the standard synthetic routes for pyrazolo[1,5-a]pyridine-6-carboxylic acid derivatives, and how are intermediates optimized?

Basic Research Focus
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by carboxylation at position 6. For example, methyl pyrazolo[1,5-a]pyridine-5-carboxylate is synthesized via cyclocondensation, with carboxylation achieved using CO₂ under palladium catalysis . Key intermediates like ethyl esters are functionalized via nucleophilic substitution (e.g., K₂CO₃ in DMF for cyano group introduction) . Optimization includes solvent selection (e.g., DMF for polar aprotic conditions) and scavenger resins to remove excess reagents .

How are pyrazolo[1,5-a]pyridine derivatives characterized to confirm regioselectivity and purity?

Basic Research Focus
Regioselectivity is validated using NMR (¹H/¹³C) to distinguish between positional isomers (e.g., C-6 vs. C-7 carboxyl groups). HRMS (e.g., ESI-MS) confirms molecular weights (e.g., [M+H]+ = 254.1042 for C₁₃H₁₁N₅O) . Elemental analysis (e.g., C: 61.65%, H: 4.38%, N: 27.65%) and X-ray crystallography resolve structural ambiguities, as demonstrated for ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate .

What strategies enable regioselective functionalization at position 7 of this compound?

Advanced Research Focus
Position 7 is functionalized via nitration (HNO₃/H₂SO₄ at 0°C) or cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). For example, methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate is synthesized by controlled nitration, achieving >90% regioselectivity . Microwave-assisted reactions or directing groups (e.g., ester moieties) enhance selectivity.

How are pyrazolo[1,5-a]pyridine-6-carboxamides evaluated for biological activity, and what methodological pitfalls exist?

Advanced Research Focus
Carboxamides are screened against targets like adenosine receptors (A2a/A1) using radioligand binding assays (IC₅₀ values) and cell-based cAMP assays . For example, triazolopyridine analogs show divergent A2a affinity (e.g., 21 vs. 22 isomers, with 21 exhibiting 10-fold higher selectivity) . Pitfalls include isomerization during amide coupling and false positives from residual AlMe₃ in reactions.

How can contradictory data in structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine derivatives be resolved?

Advanced Research Focus
Contradictions arise from subtle steric/electronic effects. For example, 2-cyclopropyl vs. 2-methyl substituents alter A2a binding by 30-fold due to steric hindrance . DFT calculations (e.g., electrostatic potential maps) and cocrystal structures (e.g., with receptor pockets) clarify SAR. Redundant synthesis (e.g., parallel libraries of 3,6,7-substituted analogs) validates trends .

What methods are used to assess the stability of this compound under physiological conditions?

Basic Research Focus
HPLC-MS monitors degradation in simulated gastric fluid (pH 2) and plasma. Ester derivatives (e.g., ethyl carboxylates) show improved stability over free acids. LogP measurements (e.g., 1.12 for methyl esters) predict membrane permeability . Accelerated stability studies (40°C/75% RH for 4 weeks) assess shelf life.

How are computational tools applied to design pyrazolo[1,5-a]pyridine-based inhibitors?

Advanced Research Focus
Docking studies (e.g., AutoDock Vina) prioritize substituents at C-6/C-7 for target engagement. MD simulations (e.g., GROMACS) evaluate binding persistence (e.g., 100 ns trajectories for kinase inhibitors). QSAR models correlate electronic parameters (Hammett σ) with IC₅₀ values, guiding library design .

What analytical challenges arise in quantifying trace impurities in pyrazolo[1,5-a]pyridine derivatives?

Advanced Research Focus
LC-UV/MS detects regioisomeric byproducts (e.g., C-5 vs. C-6 carboxylates) at <0.1% levels. NMR relaxation filters suppress solvent signals to identify residual DMF. Headspace GC-MS quantifies volatile impurities (e.g., ethyl acetate from esterification) .

How do solvent and temperature affect the cyclization efficiency in pyrazolo[1,5-a]pyridine synthesis?

Basic Research Focus
Cyclization yields improve in DMSO at 80°C (85% vs. 60% in THF) due to enhanced solubility of intermediates. Microwave irradiation (150°C, 20 min) reduces reaction time from 24 h to 30 min . Low temperatures (−20°C) suppress side reactions during nitration .

What are the best practices for storing this compound derivatives to prevent degradation?

Basic Research Focus
Store under argon at −20°C in amber vials. Esters are more stable than free acids; convert to tert-butyl esters for long-term storage. Avoid aqueous buffers (hydrolysis risk); lyophilize and store as solids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.